molecular formula C16H9Cl2N3 B2607817 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile CAS No. 1192838-97-3

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile

Cat. No.: B2607817
CAS No.: 1192838-97-3
M. Wt: 314.17
InChI Key: ZOOMGSGAWFAUPJ-YRNVUSSQSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Acrylonitrile Group: The acrylonitrile group is introduced through a Knoevenagel condensation reaction between the benzimidazole derivative and 2,4-dichlorobenzaldehyde in the presence of a base such as piperidine.

    Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile: Lacks the dichloro substitution on the phenyl ring, which may affect its biological activity.

    (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Contains a single chlorine atom on the phenyl ring, potentially altering its reactivity and interactions.

Uniqueness

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile is unique due to the presence of two chlorine atoms on the phenyl ring, which can enhance its biological activity and specificity. This structural feature may contribute to its higher potency and selectivity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMGSGAWFAUPJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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